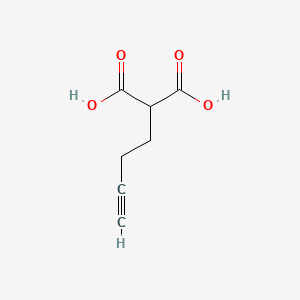
2-(But-3-ynyl)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(But-3-ynyl)malonic acid, also known as 2-(3-butynyl)malonic acid, is an organic compound with the chemical formula C7H8O4. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a but-3-ynyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-ynyl)malonic acid typically involves the alkylation of malonic ester with an appropriate alkyl halide, followed by hydrolysis and decarboxylation. The general steps are as follows:
Deprotonation: Malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes an SN2 reaction with but-3-ynyl bromide to form the alkylated malonic ester.
Hydrolysis: The ester groups are hydrolyzed to carboxylic acids using aqueous acid.
Decarboxylation: Heating the resulting dicarboxylic acid leads to decarboxylation, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale. This includes the use of continuous flow reactors for the alkylation step and efficient separation techniques for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(But-3-ynyl)malonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyne position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or other electrophiles under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted malonic acids.
Wissenschaftliche Forschungsanwendungen
2-(But-3-ynyl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 2-(But-3-ynyl)malonic acid involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. This inhibition can affect metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Malonic Acid: The parent compound, used widely in organic synthesis.
Dimethyl Malonate: An ester derivative used in similar synthetic applications.
Diethyl Malonate: Another ester derivative with similar reactivity.
Uniqueness: 2-(But-3-ynyl)malonic acid is unique due to the presence of the but-3-ynyl group, which imparts distinct reactivity and potential for forming complex structures. This makes it valuable in specialized synthetic applications where other malonic acid derivatives may not be suitable .
Eigenschaften
Molekularformel |
C7H8O4 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2-but-3-ynylpropanedioic acid |
InChI |
InChI=1S/C7H8O4/c1-2-3-4-5(6(8)9)7(10)11/h1,5H,3-4H2,(H,8,9)(H,10,11) |
InChI-Schlüssel |
UZQOKRDVZJETRF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-Phenyl-5H-benzo[b]carbazol-2-yl)boronicacid](/img/structure/B15248949.png)
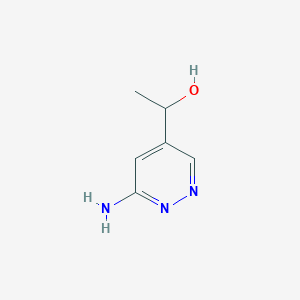
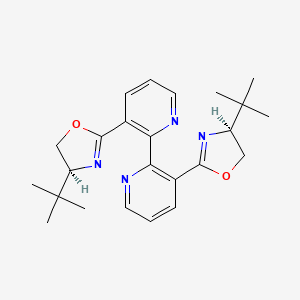
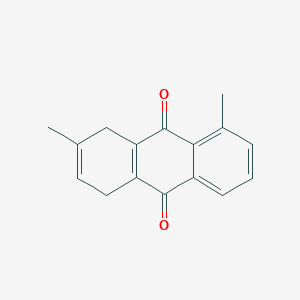
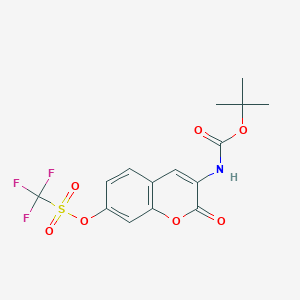
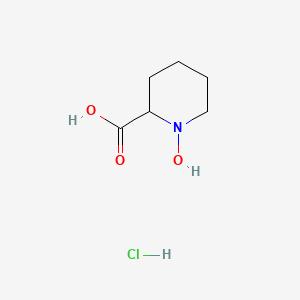
![3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15248982.png)

![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
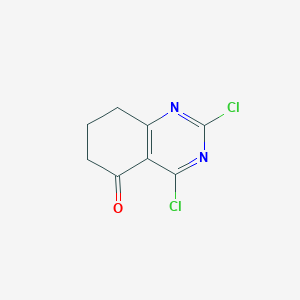
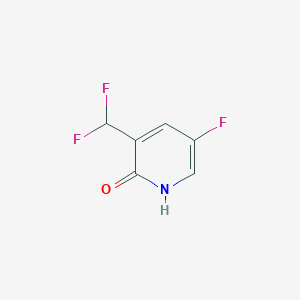
![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
